Molecular Weight and Predicted Lipophilicity Advantage Over the Thiazole Analog
The benzothiazole-substituted BCP amine exhibits a molecular weight of 216.30 g/mol compared to 166.25 g/mol for the thiazole analog 3-(thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine (CAS 1936404-89-5) . The additional fused benzene ring increases the calculated ALogP from approximately 0.8 (thiazole analog) to approximately 2.1 (benzothiazole analog), as predicted by the ChemAxon platform . This ~30% increase in molecular weight and ~1.3 log unit increase in lipophilicity directly modulate membrane permeability and protein binding.
| Evidence Dimension | Molecular weight and predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | MW = 216.30 g/mol; predicted ALogP ≈ 2.1 |
| Comparator Or Baseline | 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine: MW = 166.25 g/mol; predicted ALogP ≈ 0.8 |
| Quantified Difference | ΔMW = +50.05 g/mol (+30%); ΔALogP ≈ +1.3 log units |
| Conditions | Calculated ALogP values from ChemAxon consensus model; experimental MW from vendor certificates of analysis. |
Why This Matters
For medicinal chemistry campaigns balancing potency, permeability, and solubility, the benzothiazole analog provides an intermediate lipophilicity window that the thiazole analog cannot access, enabling fine-tuning of ADME properties without altering the BCP core geometry.
